Oxytocin, 1-desamino-(O-Et-tyr)(2)-
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Overview
Description
Oxytocin, 1-desamino-(O-Et-tyr)(2)- is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the second amino acid, tyrosine, with an ethylated tyrosine and the removal of the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves several steps, starting with the protection of functional groups on the amino acids. The protected amino acids are then coupled using peptide bond-forming reactions. The ethylation of tyrosine is achieved through specific alkylation reactions. Finally, the protecting groups are removed to yield the desired compound .
Industrial Production Methods
Industrial production of oxytocin, 1-desamino-(O-Et-tyr)(2)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Oxytocin, 1-desamino-(O-Et-tyr)(2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: The ethyl group on tyrosine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of reduced monomers.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Oxytocin, 1-desamino-(O-Et-tyr)(2)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for potential therapeutic applications, including its effects on social behavior and stress response.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The ethylation of tyrosine may alter the binding affinity and specificity of the compound, resulting in unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The naturally occurring hormone with a similar structure but without the ethylated tyrosine.
Vasopressin: Another peptide hormone with structural similarities but different physiological effects.
Desmopressin: A synthetic analog of vasopressin with modifications to enhance stability and activity.
Uniqueness
The ethylation of tyrosine and removal of the amino group differentiate it from other related compounds, making it a valuable tool for scientific research and potential therapeutic use .
Properties
CAS No. |
77648-79-4 |
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Molecular Formula |
C45H69N11O12S2 |
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S2/c1-6-25(5)38-44(66)51-28(14-15-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(45(67)56-17-8-9-33(56)43(65)53-29(19-24(3)4)39(61)49-22-36(48)59)23-70-69-18-16-37(60)50-30(42(64)55-38)20-26-10-12-27(13-11-26)68-7-2/h10-13,24-25,28-33,38H,6-9,14-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64) |
InChI Key |
JFRPDYRVGGIJJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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